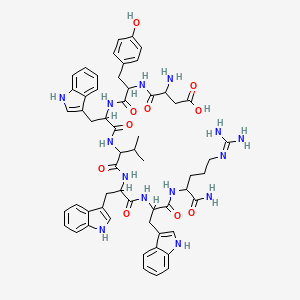![molecular formula C13H17NO5 B12114942 4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid CAS No. 926255-11-0](/img/structure/B12114942.png)
4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- is an organic compound with the molecular formula C13H17NO5 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5-dimethoxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- typically involves the reaction of butanoic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the 3,5-dimethoxybenzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- involves its interaction with specific molecular targets. The 3,5-dimethoxybenzoyl group can interact with enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
3,5-Dimethoxybenzoic acid: An aromatic carboxylic acid with the formula C9H10O4.
4-Aminobutanoic acid:
Uniqueness
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- is unique due to the presence of both the butanoic acid and 3,5-dimethoxybenzoyl moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components .
Propriétés
Numéro CAS |
926255-11-0 |
|---|---|
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-[(3,5-dimethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-9(7-11(8-10)19-2)13(17)14-5-3-4-12(15)16/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16) |
Clé InChI |
ZIFWDHVQZNSQAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NCCCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





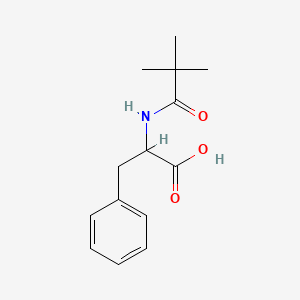
![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)
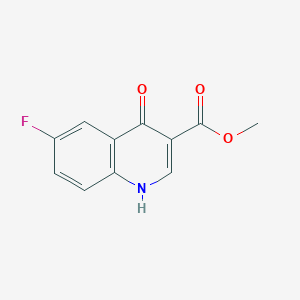

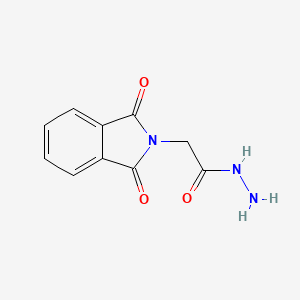
![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)
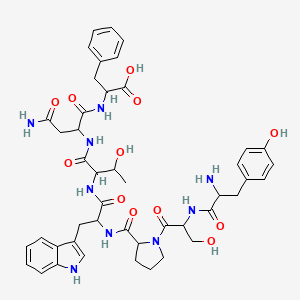
![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)
